![molecular formula C19H17N5O3 B2747610 3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1705354-73-9](/img/structure/B2747610.png)
3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
The compound “3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule. It is related to the family of pyrazolo[3,4-b]pyridine derivatives . These compounds have been the subject of research due to their potential applications in various fields .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation shows the potential of such compounds in creating bioactive molecules. These compounds exhibit insecticidal and antimicrobial activities, suggesting their role in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
- Another study presents the use of Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for synthesizing heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones, showing the compound's utility in creating fused pyrimidinones with potential pharmacological applications (Toplak et al., 1999).
Biological Evaluation and Potential Therapeutic Uses
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of pyrazolopyrimidine compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).
- The synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrate significant inhibitory activity against human breast adenocarcinoma cells. This suggests the compound's relevance in designing new anticancer drugs (Abdellatif et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the Tropomyosin receptor kinase A (TrKA) . TrKA is a receptor tyrosine kinase that plays a crucial role in the nervous system’s development and function. It is also implicated in certain types of cancer .
Mode of Action
The compound interacts with TrKA by binding to its active site, inhibiting its function . This inhibition disrupts the signaling pathways that TrKA is involved in, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of TrKA affects several biochemical pathways. TrKA is involved in the MAPK/ERK pathway, PI3K/AKT pathway, and PLCγ pathway, all of which play roles in cell proliferation, survival, and differentiation. The disruption of these pathways can lead to the inhibition of cancer cell growth .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for its bioavailability. The compound can be absorbed easily by the gastrointestinal tract, suggesting good oral bioavailability . .
Result of Action
The compound’s action results in significant cytotoxic activity against cancer cell lines. It has been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis . These effects contribute to its potent anticancer activity.
properties
IUPAC Name |
3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-8-17-20-9-13-10-22(7-6-14(13)24(17)21-12)18(25)11-23-15-4-2-3-5-16(15)27-19(23)26/h2-5,8-9H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMAEXUWDLOOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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